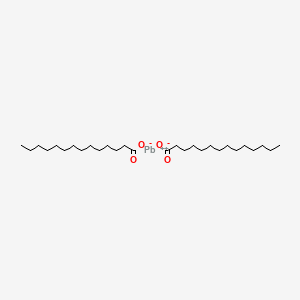

Tetradecanoic acid, lead salt, basic

Description

Historical Trajectories and Evolution of Research on Lead Carboxylates

The study of lead compounds dates back to antiquity, with lead being one of the first metals utilized by humankind. cdhfinechemical.comnih.gov Its low melting point and resistance to corrosion made it a valuable material for various applications. nih.gov The deliberate synthesis and study of lead carboxylates, a class of metal-organic compounds formed from lead and carboxylic acids, is a more recent endeavor within the field of chemistry. A significant patent from 1934 by Union Carbide marked an early formal recognition of the use of lead oxide as a heat stabilizer for vinyl resins, laying the groundwork for the development of lead-based stabilizers. baerlocher.com

Historically, lead compounds have been extensively used in paints, with white lead (a basic lead carbonate) being a prominent example. pvcstabilizer.com However, growing awareness of the toxic effects of lead has led to a significant reduction in its use in many consumer products. seepvcforum.compvcstabilizer.com This has, in turn, spurred a resurgence of interest in the coordination chemistry of divalent lead, driven by the need to understand its environmental impact and behavior.

The research into lead carboxylates, particularly those with long fatty acid chains like myristic acid, has been challenging due to their limited solubility, which complicates the growth of single crystals for X-ray diffraction analysis. deutschechemicals.de Despite these difficulties, scientific inquiry has persisted, leading to a deeper understanding of the structural diversity and properties of these compounds. The use of lead salts of fatty acids as insecticides has also been documented, though largely replaced by organic alternatives. pvcstabilizer.com

Contemporary Significance of Basic Lead Myristate in Materials Science and Industrial Chemistry

In modern industrial chemistry, basic lead myristate, by analogy with other basic lead carboxylates like dibasic lead stearate (B1226849), finds its primary application as a highly effective heat stabilizer and lubricant for polyvinyl chloride (PVC). pvcstabilizer.comguidechem.comprathammetchem.comgoldstab.com Lead-based stabilizers are among the most cost-effective and widely used for PVC, particularly for products requiring a long service life and the ability to withstand prolonged heating during fabrication. seepvcforum.com

The function of basic lead myristate in PVC is twofold. Firstly, it acts as a heat stabilizer by neutralizing hydrogen chloride (HCl), a corrosive gas released during the thermal degradation of PVC at high processing temperatures. This prevents the autocatalytic breakdown of the polymer chain, thus preserving the mechanical and physical properties of the final product. pvcstabilizer.comchembroad.com Secondly, it provides lubrication, which is essential for the smooth processing of PVC resins during extrusion and molding. deutschechemicals.degoldstab.com The fatty acid component of the molecule enhances flow properties and reduces friction.

Basic lead myristate is often used in conjunction with other lead-based stabilizers, such as tribasic lead sulfate (B86663) and lead stearate, to achieve a synergistic effect that optimizes both stability and lubrication. prathammetchem.comgoldstab.com This makes it a valuable component in the manufacturing of a wide range of PVC products, including pipes, cable insulation, and profiles. seepvcforum.compvcstabilizer.com While the use of lead stabilizers has been declining in some regions due to environmental regulations, they remain significant in many industrial applications for their performance and cost-effectiveness. seepvcforum.comnih.gov

Classification and Structural Context of Basic Lead Salts within Metal Carboxylates

Basic lead salts, including basic lead myristate, are a sub-class of metal carboxylates characterized by the presence of oxide or hydroxide (B78521) ions in addition to the carboxylate ligands coordinated to the lead center. The formation of basic salts of lead nitrate (B79036) has been observed to occur in aqueous media upon the addition of a base. atamanchemicals.com

The coordination chemistry of lead(II) is notably diverse, with coordination numbers ranging from 2 to 10. This flexibility is attributed to the large ionic radius of the Pb(II) ion and the stereochemical activity of its 6s² lone pair of electrons. seepvcforum.com This lone pair can be either stereochemically active, leading to a "hemidirected" coordination geometry where the ligands are arranged on one side of the lead ion, or stereochemically inactive, resulting in a "holodirected" geometry with a more symmetrical arrangement of ligands. deutschechemicals.de

Data Tables

Table 1: Properties of Tetradecanoic Acid (Myristic Acid)

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈O₂ | innospk.comnih.gov |

| Molecular Weight | 228.37 g/mol | innospk.comnih.gov |

| Appearance | Oily white crystalline solid | nih.govnoaa.gov |

| Melting Point | 52-54 °C | atamanchemicals.cominnospk.com |

| Boiling Point | 250 °C at 100 mmHg | atamanchemicals.cominnospk.com |

| Solubility in Water | Insoluble | atamanchemicals.comnoaa.gov |

Table 2: Related Lead Stabilizers and Their Applications

| Compound Name | Primary Application(s) | Key Functions | Source(s) |

| Dibasic Lead Stearate | PVC heat stabilizer and lubricant | Provides thermal stability and internal/external lubrication during processing. | guidechem.comprathammetchem.comgoldstab.com |

| Tribasic Lead Sulfate | PVC heat stabilizer | Offers high thermal stability for PVC. | prathammetchem.comgoldstab.com |

| Dibasic Lead Phthalate | PVC heat stabilizer | Used in flexible PVC applications due to compatibility with plasticizers. | goldstab.comgoogle.com |

| Dibasic Lead Phosphite | PVC heat and light stabilizer | Provides resistance to weathering and UV degradation. | goldstab.comgoogle.com |

Structure

3D Structure of Parent

Properties

CAS No. |

20403-41-2 |

|---|---|

Molecular Formula |

C28H54O4Pb |

Molecular Weight |

662 g/mol |

IUPAC Name |

lead(2+);tetradecanoate |

InChI |

InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

ZZSLTNOFMWYBTR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Basic Lead Myristate

Established Synthetic Pathways for Lead Carboxylates and Basic Analogues

The formation of lead carboxylates, often referred to as lead soaps, can be achieved through several established chemical routes. These pathways typically involve the reaction of a lead source with a carboxylic acid, in this case, myristic acid. The synthesis of basic analogues requires specific stoichiometric ratios that favor the incorporation of hydroxide (B78521) or oxide ions into the final structure.

Common synthetic strategies for metal carboxylates include:

Acid-base reactions: Involving a basic lead precursor like lead oxide or lead hydroxide reacting with myristic acid.

Salt metathesis (precipitation): The reaction of a soluble lead salt (e.g., lead nitrate) with a soluble myristate salt (e.g., sodium myristate).

Protonolysis: The reaction between an organometallic lead compound and myristic acid.

For basic lead carboxylates, methods often involve direct reactions with basic lead compounds or controlled hydrolysis. For instance, historical recipes for paint driers sometimes describe the heating of lead compounds like lead white or litharge with oil, which leads to the in-situ formation of lead soaps. tandfonline.com

Solution-phase synthesis offers a versatile and common method for preparing lead carboxylates with good control over the reaction environment. This approach typically involves dissolving the lead precursor and myristic acid in suitable solvents and inducing the reaction through changes in temperature or the addition of a base.

A representative solution-phase synthesis for long-chain lead carboxylates, including lead myristate (the neutral salt), involves dissolving a lead salt, such as lead(II) nitrate (B79036), in water and the myristic acid in a solvent like ethanol. researchgate.net The two solutions are then combined, and a base (e.g., potassium hydroxide) is added to facilitate the reaction, often with heating to drive the process to completion. researchgate.net The resulting lead myristate precipitates from the solution and can be collected by filtration. researchgate.net

To produce basic lead myristate, this process is modified. One approach is to use a basic lead precursor, such as lead(II) oxide or lead acetate (B1210297), in the reaction. For example, a method for preparing a basic lead acetate solution involves dissolving lead monoxide and lead acetate in water. cmu.ac.th Similarly, basic lead myristate can be synthesized by reacting lead(II) oxide directly with myristic acid in a solution or by ensuring basic conditions during the precipitation step. The choice of solvent is critical, as it influences the solubility of reactants and the structure of the final product. researchgate.netmdpi.com

Table 1: Comparison of Solution-Phase Synthetic Parameters

| Parameter | Neutral Lead Myristate Synthesis | Basic Lead Myristate Synthesis (Anticipated) | Reference |

|---|---|---|---|

| Lead Precursor | Lead(II) Nitrate | Lead(II) Oxide, Basic Lead Acetate | researchgate.netcmu.ac.th |

| Myristic Acid Source | Myristic Acid | Myristic Acid | researchgate.net |

| Solvent System | Water/Ethanol | Water, Organic Solvents | researchgate.netresearchgate.net |

| Base/Catalyst | Potassium Hydroxide | May not be required if precursor is basic | researchgate.net |

| Reaction Conditions | Heated (e.g., 80 °C) | Varies, may involve heating | researchgate.net |

The stoichiometry of the reactants is a determining factor in the synthesis of lead carboxylates, especially for producing basic variants versus neutral salts. google.com For a neutral lead(II) myristate, a 1:2 molar ratio of lead(II) ions to myristate anions is required. However, for basic lead myristate, the ratio must be adjusted to incorporate the additional oxide or hydroxide components. For example, the synthesis of dibasic lead stearate (B1226849), a compound analogous to basic lead myristate, utilizes a 3:2 molar ratio of lead(II) oxide to stearic acid. google.com This excess of the basic lead precursor is crucial for the formation of the basic salt structure.

Controlling stoichiometry is also key to achieving high purity. google.com An excess of one reactant can lead to impurities in the final product. For instance, using a stoichiometric excess of the carboxylic acid can help ensure the complete conversion of the lead precursor. google.com

The purity of the final product is typically verified using analytical techniques such as:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt by observing the disappearance of the carboxylic acid's C=O stretch and the appearance of characteristic asymmetric and symmetric carboxylate stretching bands. mdpi.comrsc.orgresearchgate.net

Powder X-ray Diffraction (PXRD): To identify the crystalline phase of the product and ensure phase purity. rsc.orgresearchgate.net

Elemental Analysis: To confirm that the elemental composition matches the expected stoichiometric formula. mdpi.com

Solid-State Nuclear Magnetic Resonance (NMR): Techniques like 207Pb and 13C ssNMR are highly sensitive to the local coordination environment of the lead and carbon atoms, making them powerful tools for characterizing the structure and purity of lead soaps. rsc.orgresearchgate.netscispace.com

Precursor Chemistry and Reaction Conditions Influencing Basic Lead Myristate Formation

The choice of lead precursor is a critical parameter that significantly influences the reaction pathway and the final product's characteristics. Different precursors exhibit varying reactivity, solubility, and oxidation states, which dictate the necessary reaction conditions. acs.org

Common lead precursors for carboxylate synthesis include:

Lead(II) Acetate (Pb(CH₃COO)₂): Often used due to its good solubility in water and some organic solvents. mdpi.com Its use can sometimes lead to mixed-ligand complexes if the acetate is not fully displaced. mdpi.com

Lead(II) Nitrate (Pb(NO₃)₂): A water-soluble precursor that provides a source of Pb²⁺ ions for precipitation reactions. researchgate.net

Lead(II) Oxide (PbO): A basic oxide that can react directly with carboxylic acids. cmu.ac.thresearchgate.net This is a common choice for synthesizing basic lead carboxylates.

Lead(II) Carbonate (PbCO₃) and Basic Lead Carbonate (2PbCO₃·Pb(OH)₂): These basic precursors react with carboxylic acids, often with the evolution of CO₂ gas. tandfonline.commdpi.com

The reaction conditions must be tailored to the chosen precursor. For instance, reactions involving the less reactive lead oxides may require heating to proceed at a reasonable rate. tandfonline.comresearchgate.net The solvent also plays a crucial role; studies on lead benzoate (B1203000) synthesis have shown that the coordinating ability of the solvent (e.g., water, DMSO, methanol) can determine whether solvent molecules are incorporated into the final structure, affecting its dimensionality and properties. mdpi.com The formation of basic lead citrate (B86180) from battery paste, for example, is influenced by the presence of other acids and bases which can alter reaction rates and the final precursor composition. omicsonline.org

Table 2: Influence of Lead Precursors on Synthesis

| Lead Precursor | Typical Reaction Type | Key Considerations | Reference |

|---|---|---|---|

| Lead(II) Acetate | Salt Metathesis / Ligand Exchange | Good solubility; risk of incomplete acetate displacement. | mdpi.com |

| Lead(II) Nitrate | Precipitation / Salt Metathesis | Highly soluble in water; provides clean Pb²⁺ source. | researchgate.net |

| Lead(II) Oxide (Litharge) | Acid-Base Reaction | Ideal for basic soaps; often requires heat. | cmu.ac.thresearchgate.net |

| Basic Lead Carbonate | Acid-Base Reaction | Reacts with acid, releasing CO₂; historically used. | tandfonline.commdpi.com |

Advancements in Sustainable and Reproducible Synthesis of Lead Carboxylates

In line with the principles of green chemistry, modern synthetic chemistry aims to develop methods that are more sustainable, reproducible, and environmentally benign. royalsocietypublishing.org For carboxylates, this includes exploring routes that minimize waste, use less hazardous solvents, and are more energy-efficient. rsc.org

While research specifically on the "green" synthesis of basic lead myristate is limited, trends in the broader fields of carboxylate and materials synthesis point toward several promising directions:

Enzymatic Catalysis: The synthesis of esters like isopropyl myristate has been successfully achieved using immobilized lipases. nih.govresearchgate.net This biocatalytic approach operates under mild conditions and offers high selectivity, representing a greener alternative to traditional chemical methods. nih.gov While not directly applicable to the synthesis of the inorganic salt, the use of enzymes to produce the myristic acid precursor from bio-based feedstocks is a viable sustainable strategy.

Solvent Selection: The use of safer, renewable, or non-toxic solvents is a key aspect of green chemistry. royalsocietypublishing.org Research into lead carboxylate synthesis has highlighted the profound effect of the solvent on the product; exploring aqueous systems or alternative "green" solvents could reduce the environmental impact of the synthesis. researchgate.netmdpi.com

Improved Reproducibility: Achieving high reproducibility is essential for both research and industrial applications. This can be accomplished through precise control over reaction parameters such as temperature, precursor purity, and stoichiometry. google.com The development of one-pot synthesis methods, which reduce the number of steps and handling, can also improve reproducibility and efficiency while lowering production costs. google.com

Alternative Energy Sources: Methods such as microwave-assisted or ultrasound-assisted synthesis are being explored as ways to reduce reaction times and energy consumption in chemical manufacturing. royalsocietypublishing.org These techniques could potentially be applied to the synthesis of lead carboxylates to create more efficient and sustainable processes.

The ongoing development of these greener methodologies is crucial for the future production of chemical compounds like basic lead myristate, aiming to balance performance with environmental responsibility. royalsocietypublishing.orgrsc.org

Advanced Structural Characterization and Coordination Chemistry of Basic Lead Myristate

Spectroscopic Techniques for Elucidating the Structure of Basic Lead Myristate

Spectroscopy is a powerful tool for probing the molecular structure of materials. In the case of basic lead myristate, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for a comprehensive analysis.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the 207Pb and 13C nuclei, offers profound insights into the local chemical and structural environment of lead carboxylates like basic lead myristate. nih.gov The chemical shift of the 207Pb nucleus is highly sensitive to its coordination environment, providing a direct probe of the lead atom's interactions within the crystal lattice. huji.ac.il

Studies on a series of lead carboxylates have demonstrated that NMR parameters can differentiate between structural motifs. rsc.org For instance, long-chain lead carboxylates, including lead myristate (tetradecanoate), exhibit consistent 13C and 207Pb NMR parameters that suggest a characteristic structural motif for this subgroup. rsc.orgresearchgate.net Specifically, the 13C cross-polarization with magic-angle spinning (CP/MAS) spectra often show resonance doubling for the carbon atoms closest to the lead center, which indicates the presence of two different conformations of the fatty acid chains in the asymmetric unit. nih.gov

The analysis of 207Pb chemical shift tensors, determined through various pulse sequences, further refines the understanding of the coordination geometry around the lead ion. nih.govscispace.com These tensor values are indicative of the chemical identity of the lead centers and can distinguish between different lead carboxylate species. scispace.com The consistency of these NMR parameters across the long-chain lead carboxylates suggests a common packing mode and coordination environment. rsc.orgrsc.org

Table 1: Representative NMR Data for Lead Carboxylates

| Nucleus | NMR Parameter | Observation | Significance |

|---|---|---|---|

| 207Pb | Isotropic Chemical Shift | Varies with coordination geometry. nih.govscispace.com | Distinguishes between different local environments of the lead atom. scispace.com |

| 207Pb | Chemical Shift Tensor | Provides detailed information on the electronic environment. nih.gov | Helps in determining the coordination geometry (hemidirected vs. holodirected). rsc.orgrsc.org |

| 13C | CP/MAS Spectra | Resonance doubling for carbons near the lead atom. nih.gov | Indicates multiple conformations of the myristate chains in the crystal structure. nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for examining the interaction between the myristate ligand and the lead(II) ion. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the nature of the metal-ligand bond. epa.gov

In lead myristate, the positions and shapes of the asymmetric and symmetric stretching bands of the carboxylate group provide information about its coordination mode. rsc.org The FTIR spectra of long-chain lead carboxylates, including lead myristate, show distinct patterns in the 1515–1540 cm⁻¹, 1150–1350 cm⁻¹, and around 720 cm⁻¹ regions, which differ from those of short-chain lead carboxylates. rsc.org These differences in the vibrational spectra are consistent with the existence of different structural motifs for these two subgroups. rsc.orgresearchgate.net The analysis of these bands helps in understanding how the carboxylate group binds to the lead ion, for instance, whether it acts as a monodentate, bidentate, or bridging ligand. rsc.org Portable FTIR spectroscopy has also proven effective for the in-situ detection of lead carboxylates in various materials. bohrium.com

Table 2: Key FTIR Absorption Bands for Lead Carboxylates

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| 1515–1540 | Asymmetric Carboxylate Stretch | Indicates the coordination mode of the carboxylate group. rsc.org |

| 1150–1350 | Chain Twisting and Bending | Reflects the conformation and packing of the alkyl chains. rsc.org |

| ~720 | CH₂ Rocking Mode | Provides information on the packing of the hydrocarbon chains. rsc.org |

Crystallographic Insights into Basic Lead Carboxylate Structures

While obtaining single crystals of long-chain lead carboxylates for X-ray diffraction can be challenging due to their low solubility, the available crystallographic data for related compounds provide valuable models for understanding the structure of basic lead myristate. rsc.orgresearchgate.net

Hemidirected: The bonds to the ligand atoms are directed in a way that leaves an identifiable void in the coordination sphere, which is occupied by the stereochemically active lone pair. This is often seen in complexes with lower coordination numbers. rsc.orgunits.it

Holodirected: The bonds to the ligands are distributed more evenly around the lead ion, and the lone pair is considered stereochemically inactive. This geometry is typical for higher coordination numbers. rsc.orgrsc.org

For long-chain lead carboxylates like lead myristate, spectroscopic evidence suggests a holodirected coordination geometry is more likely. rsc.orgrsc.orgresearchgate.net In such structures, the lead ion is typically coordinated to multiple oxygen atoms from the carboxylate groups of neighboring molecules, leading to the formation of polymeric structures. researchgate.net The carboxylate ligands can adopt various coordination modes, including chelating and bridging, which contribute to the stability and dimensionality of the resulting architecture. researchgate.netmdpi.com

The solid-state structure of lead myristate is characterized by the supramolecular assembly of the lead carboxylate units. The long hydrocarbon chains of the myristate ligands play a significant role in dictating the packing motif. rsc.org Studies on analogous long-chain metal carboxylates reveal that the alkyl chains tend to align in an all-trans conformation, leading to layered structures. researchgate.net

These layers are formed by the coordination of the lead ions with the carboxylate head groups, creating an inorganic backbone. The long hydrocarbon tails then extend outwards, and van der Waals interactions between these chains hold the layers together. researchgate.net This type of layered packing is a common feature in metal soaps and influences the material's physical properties. The consistency of spectroscopic data among long-chain lead carboxylates points to a similar packing arrangement for lead myristate. rsc.orgrsc.org

Understanding the "Basic" Nature: Complex Structures and Hydroxide (B78521) Inclusion

The term "basic" in "basic lead myristate" indicates that the compound contains more lead than is required to neutralize the myristic acid, suggesting the presence of additional basic components, such as hydroxide (OH⁻) or oxide (O²⁻) ions. britannica.comncert.nic.inwikipedia.org The formation of basic salts is a known phenomenon in lead chemistry, particularly in aqueous environments or when prepared from basic lead precursors. acs.orgat.ua

In the context of basic lead myristate, the hydroxide ions would likely be integrated into the inorganic layers of the structure, coordinating to the lead centers alongside the carboxylate groups of the myristate ligands. This would result in a complex, extended network with a specific stoichiometry of lead, myristate, and hydroxide. The exact structural arrangement, including the precise location and bridging modes of the hydroxide ions, would require detailed single-crystal X-ray diffraction analysis of the basic salt itself.

Mechanistic Studies of Basic Lead Myristate Functionality in Material Systems

Elucidation of Thermal Stabilization Mechanisms in Poly(vinyl chloride) (PVC) by Lead Carboxylates

Lead carboxylates, including basic lead myristate, are effective thermal stabilizers for poly(vinyl chloride) (PVC) due to their ability to prevent the autocatalytic degradation of the polymer at elevated processing temperatures. jmaterenvironsci.compolyfill.com.vn The thermal degradation of PVC proceeds through a zipper-like elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences that cause discoloration and a reduction in the material's mechanical properties. nih.gov The primary functions of lead-based stabilizers are to scavenge the released HCl and to replace unstable chlorine atoms within the PVC structure with more thermally stable carboxylate groups. jmaterenvironsci.comacs.org

A crucial function of basic lead myristate and other lead carboxylates in PVC stabilization is their ability to act as efficient scavengers for hydrogen chloride. jmaterenvironsci.comacs.org As PVC is heated, labile chlorine atoms, often at tertiary or allylic positions in the polymer chain, are eliminated as HCl. This released HCl can then catalyze further degradation of the polymer. jmaterenvironsci.comnih.gov

Basic lead salts react with and neutralize the liberated HCl, thereby preventing its catalytic effect on the degradation process. polyfill.com.vnresearchgate.net This acid scavenging mechanism is a fundamental aspect of preventing the "unzipping" of the polymer chain that leads to rapid discoloration and property loss. nih.govpreprints.org The reaction effectively sequesters the corrosive and catalytic HCl, interrupting the degradation cycle.

The general reaction for HCl scavenging by a basic lead carboxylate can be represented as:

This reaction demonstrates the neutralization of HCl by the basic lead salt component.

Beyond simple acid scavenging, lead carboxylates play a more active role in stabilizing PVC through substitution and complexation reactions. It is widely accepted that these stabilizers function by replacing the unstable chlorine atoms in the PVC macromolecule with more thermally stable carboxylate groups. jmaterenvironsci.comacs.org This substitution "mends" the polymer at its weak points, preventing the initiation of the dehydrochlorination cascade.

The mechanism is believed to involve the formation of a complex between the metal atom of the stabilizer and the labile chlorine atom on the PVC chain. acs.org Following complexation, the carboxylate ligand attached to the lead atom substitutes the chlorine atom. acs.org This results in the formation of a more stable ester linkage in place of the reactive allylic or tertiary chloride. acs.org

Infrared spectroscopy has provided evidence for this substitution mechanism, showing the appearance of characteristic carboxylate group absorption bands in stabilized PVC samples after thermal treatment. jmaterenvironsci.com The presence of these bands confirms the incorporation of the carboxylate moiety into the polymer backbone.

| Stabilization Mechanism | Description | Key Chemical Species Involved |

| Hydrogen Chloride Scavenging | Neutralization of liberated HCl to prevent autocatalytic degradation of PVC. | Basic Lead Carboxylate, Hydrogen Chloride (HCl), Lead Chloride |

| Substitution Reaction | Replacement of labile chlorine atoms in the PVC chain with more stable carboxylate groups. | Lead Carboxylate, PVC Polymer Chain (with labile chlorine), Carboxylate Ester |

| Complexation | Initial formation of a complex between the lead atom and the labile chlorine atom prior to substitution. | Lead center of the stabilizer, Labile Chlorine on PVC |

Mechanisms in Lubrication and Friction Modification

Lead myristate and related metal soaps can function as friction modifiers in lubricating oils. The mechanism of action for such additives generally involves their adsorption onto metal surfaces to form a protective film that reduces friction and wear under boundary lubrication conditions. scispace.comnih.gov

The long hydrocarbon chain of the myristate anion provides a low-shear-strength layer, while the lead cation can interact with the metal substrate. This boundary film prevents direct metal-to-metal contact, thereby reducing friction and preventing seizure of the moving parts. The effectiveness of these friction modifiers is dependent on factors such as their concentration in the base oil and the operating temperature. scispace.com At elevated temperatures, the physically adsorbed film can transition to a more robust, chemically bonded (chemisorbed) layer, which can continue to provide lubrication. nih.gov

Catalytic and Drier Activity Mechanisms of Lead Myristate and Related Species

Lead carboxylates, including lead myristate, have historically been used as driers in oil-based paints and varnishes. Their function is to catalyze the oxidative cross-linking of drying oils, a process that transforms the liquid film into a hard, durable coating. The catalytic activity of lead compounds is attributed to their ability to promote the formation of free radicals in the presence of oxygen.

The mechanism involves the decomposition of hydroperoxides, which are naturally formed in the unsaturated fatty acids of the drying oils. The lead ions can cycle between different oxidation states, facilitating the redox reactions that generate the radicals necessary to initiate and propagate the polymerization of the oil molecules. This accelerates the drying process, allowing the paint film to solidify in a timely manner.

Mechanisms of Formation in Cultural Heritage Materials (e.g., "Lead Soaps")

In the context of cultural heritage, particularly in oil paintings, the formation of lead soaps, such as lead myristate and other lead carboxylates, is a significant degradation phenomenon. metmuseum.orgmetmuseum.org These soaps are the result of a chemical reaction between lead-containing pigments (like lead white, which is a basic lead carbonate) and free fatty acids present in the oil binding medium. metmuseum.orgnih.gov

The formation mechanism is initiated by the hydrolysis of triglyceride esters in the drying oil, which releases free fatty acids, including myristic acid, palmitic acid, and stearic acid. valentinewalsh.co.uk These fatty acids can then react with the lead ions from the pigments. metmuseum.org The presence of moisture is a crucial factor in facilitating this process. nih.gov

Applications of Basic Lead Myristate in Advanced Materials and Chemical Technologies

Utilization in Polymer Additive Formulations Beyond PVC Stabilization

While historically known for its role as a heat stabilizer in polyvinyl chloride (PVC), the utility of tetradecanoic acid and its derivatives extends to other polymer formulations. The salts and esters of tetradecanoic acid, known as myristates, are utilized in the manufacturing of various polymer additives. atamanchemicals.com These include emulsifiers, waterproofing agents, curing agents, and plasticizers. atamanchemicals.com

Table 1: Applications of Myristates in Polymer Formulations

Role in Lubricant and Grease Thickening Formulations

Basic lead myristate functions as a metallic soap, a class of compounds essential for the formulation of lubricating greases. Greases are fundamentally composed of a base oil held in a matrix created by a thickening agent, which prevents the oil from leaking away. orapiasia.comrhenuslub.de Metallic soaps, formed by the reaction of a metallic base (like lead hydroxide) with a fatty acid (like myristic acid), are the most common type of thickener. youtube.com

The thickener, such as basic lead myristate, creates a fibrous, sponge-like network that entraps the lubricating oil. youtube.com When a force or stress is applied to the grease, this network releases the oil to lubricate moving parts; when the stress is removed, the oil is reabsorbed into the thickener matrix. youtube.com Lead-based soaps, in particular, have been noted for their utility in high-temperature applications. nasa.gov The properties of the grease, such as its consistency and dropping point, are heavily influenced by the type of metallic soap used. mosil.comjax.com While lithium soaps are widely used for their versatility, other metallic soaps are chosen for specific performance characteristics like water resistance or high-temperature stability. youtube.comjax.com

Table 2: Comparison of Common Grease Thickener Types

Application as a Drying Agent in Coatings and Paints

In the coatings and paints industry, basic lead myristate can function as a siccative, or drying agent. Siccatives are metallic carboxylates that are added to oil-based (alkyd) paints and varnishes to accelerate the drying process. pyosa.com The drying of these coatings is an auto-oxidative polymerization process, where the oil binder reacts with atmospheric oxygen to form a solid, durable film. pyosa.comumicore.com Without a drier, this process would be impractically slow. pyosa.com

Lead compounds have a long history of use as "through driers," which promote uniform drying and hardening throughout the entire paint film, not just on the surface. quora.comresearchgate.net They function by forming lead soaps through reaction with the fatty acids in the drying oil. si.edu These soaps act as catalysts, accelerating the oxidative cross-linking reactions that solidify the paint. umicore.comsi.edu The ability of the lead pigment or additive to form these oil-soluble salts is a primary factor in determining the drying behavior and mechanical properties of the paint film. si.edu While primary driers like cobalt catalyze surface drying, auxiliary driers like lead ensure the film cures completely, preventing issues like wrinkling. umicore.com

Table 3: Classification of Paint Driers

Emerging Applications in Nanomaterials and Catalysis

A significant emerging application for metallic salts of fatty acids, including basic lead myristate, is their use as precursors in the synthesis of nanoparticles and nanostructured materials. researchgate.net The thermal decomposition of metal carboxylates, such as lead stearate (B1226849) (a close relative of lead myristate), in a high-boiling point solvent is a common method for producing metallic nanoparticles. researchgate.net This technique allows for control over particle size by varying parameters like precursor concentration and reaction time. researchgate.net The fatty acid component serves a dual role: it is part of the precursor molecule and its decomposition products can form an organic coating on the nanoparticles, preventing oxidation and aiding their dispersion in organic solvents. researchgate.net

Research has shown that various metal salts of fatty acids, including those of silver, nickel, and manganese, can be thermally decomposed to produce nanoparticles with controlled sizes and morphologies. rsc.org For example, heating the silver salt of myristic acid can produce silver nanoparticles. rsc.org These synthesis methods are valuable for creating materials with specific optical, electronic, or magnetic properties. researchgate.net

Furthermore, the resulting nanomaterials, such as lead oxide (PbO) nanoparticles synthesized from lead precursors, can exhibit significant catalytic activity. researchgate.netfrontiersin.org For instance, PbO nanoparticles have been investigated for their photo-electrocatalytic capabilities, such as in the degradation of organic dyes under UV/Visible light. frontiersin.org The ability to use basic lead myristate as a single-source precursor for catalytically active lead-based nanomaterials represents a promising area for future technological development.

Table 4: Nanoparticle Synthesis via Thermal Decomposition of Metal Fatty Acid Salts

Theoretical and Computational Chemistry Approaches to Basic Lead Myristate Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within basic lead myristate. nih.gov Although direct quantum chemical studies specifically on basic lead myristate are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on related lead carboxylate systems. nih.govrsc.org

The bonding in basic lead myristate is characterized by both ionic and covalent contributions. The interaction between the lead (Pb²⁺) ions and the myristate (C₁₄H₂₇O₂⁻) anions is primarily ionic. However, the coordination of the carboxylate group to the lead ion also involves a degree of orbital overlap, indicating some covalent character. Quantum chemical calculations can quantify the charge transfer between the lead and the carboxylate groups, providing a more nuanced picture than a simple ionic model. nih.gov

Table 1: Representative Theoretical Parameters for Lead-Carboxylate Interactions

| Parameter | Description | Typical Calculated Values/Observations |

| Coordination Number | The number of oxygen atoms from myristate and hydroxide (B78521)/oxide groups bonded to a lead ion. | Varies, but often high (6-8), leading to complex coordination environments. |

| Pb-O Bond Distances | The calculated distances between the lead ion and the oxygen atoms of the carboxylate and basic groups. | Typically in the range of 2.3-2.8 Å, with variations depending on the coordination environment. |

| Mulliken Atomic Charges | The calculated partial charges on the lead, oxygen, and carbon atoms. | Pb typically shows a charge less than +2, indicating charge transfer and some covalent character in the Pb-O bonds. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which indicate regions of chemical reactivity. | The HOMO is often localized on the carboxylate and basic anions, while the LUMO is typically centered on the lead ion. |

Note: The values in this table are illustrative and based on general principles of lead carboxylate chemistry, as specific computational data for basic lead myristate is limited.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of basic lead myristate systems, particularly in condensed phases or within complex matrices like oil paint films. researchgate.net MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of its atomic coordinates. researchgate.netmetmuseum.org

For basic lead myristate, MD simulations can provide insights into:

Aggregation and Self-Assembly: How individual basic lead myristate molecules interact with each other to form larger aggregates or crystalline structures. These simulations can reveal the role of van der Waals interactions between the long hydrocarbon chains of the myristate anions and the coordination preferences of the lead ions in driving the self-assembly process.

Interactions with Solvents and Polymers: In practical applications, such as in lubricants or as stabilizers in polymers, basic lead myristate interacts with its surrounding environment. MD simulations can model these interactions, predicting solubility, dispersibility, and the influence of the lead soap on the properties of the matrix.

Mobility and Diffusion: MD can be used to calculate the diffusion coefficients of basic lead myristate molecules, providing an understanding of their mobility within a given medium. This is particularly relevant in the context of the degradation of oil paintings, where the migration of lead soaps can lead to the formation of protrusions. researchgate.netnih.gov

Table 2: Key Intermolecular Interactions in Basic Lead Myristate Systems Investigated by MD Simulations

| Interaction Type | Description | Significance |

| Ionic Interactions | Electrostatic attraction between Pb²⁺ and the carboxylate (R-COO⁻) and hydroxide/oxide (OH⁻/O²⁻) anions. | Primary force holding the compound together. |

| Van der Waals Forces | Weak, short-range attractive forces between the long hydrocarbon tails of the myristate molecules. | Important for the packing and aggregation of the molecules, influencing physical properties like melting point and solubility. |

| Coordination Bonds | Interactions between the lead ions and the oxygen atoms of the carboxylate and basic groups. | Determines the local structure and geometry around the lead centers. |

Density Functional Theory (DFT) in Predicting Reactivity and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity and properties of materials like basic lead myristate. nih.gov DFT methods are computationally less demanding than some other high-level quantum chemical methods, allowing for the study of larger and more complex systems. valentinewalsh.co.uk

DFT calculations can be used to predict a range of properties for basic lead myristate, including:

Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure and bonding within the molecule. For instance, the position of the carboxylate stretching frequencies can provide information about its coordination mode to the lead ion. nih.gov

Thermodynamic Stability: DFT can be used to calculate the formation energies of different possible structures or polymorphs of basic lead myristate, predicting the most stable forms. nih.gov It can also be used to evaluate the thermodynamics of reactions involving the formation or degradation of the lead soap.

Chemical Reactivity Indices: DFT provides a framework for defining and calculating reactivity descriptors such as chemical potential, hardness, and the Fukui function. These indices can be used to predict the sites within the basic lead myristate molecule that are most susceptible to nucleophilic or electrophilic attack, offering insights into its degradation pathways. nih.govresearchgate.netnih.gov

Computational Modeling of Reaction Pathways and Stabilization Mechanisms

Computational modeling, often employing DFT, can be used to map out the potential energy surfaces of chemical reactions involving basic lead myristate. This allows for the identification of reaction pathways, transition states, and the calculation of activation energies.

For basic lead myristate, this approach can be applied to understand:

Formation Mechanisms: The reaction between lead(II) oxide or hydroxide and myristic acid to form basic lead myristate can be modeled to understand the step-by-step mechanism and the factors that influence the reaction rate.

Degradation Pathways: The hydrolysis or reaction of basic lead myristate with other species in its environment can be investigated. For example, in the context of oil paintings, the reaction with atmospheric carbon dioxide to form lead carbonate can be modeled. By calculating the energy barriers for different potential pathways, the most likely degradation mechanisms can be identified. valentinewalsh.co.uk

Stabilization Mechanisms: In its role as a stabilizer in polymers, computational models can help to elucidate how basic lead myristate inhibits degradation. For instance, it can model the scavenging of acidic byproducts, such as HCl in PVC, by the basic lead myristate. The calculations can show the thermodynamics and kinetics of these acid-scavenging reactions.

Environmental Research on the Fate and Transformation of Basic Lead Myristate

Environmental Release Pathways from Industrial Applications

The primary industrial application of basic lead myristate and other lead soaps has been as a heat stabilizer in the production of polyvinyl chloride (PVC) products. chembroad.comtldvietnam.comtldvietnam.comgoldstab.com Lead-based stabilizers are effective at preventing the thermal degradation of PVC during processing and extending the lifespan of the final products by protecting them from heat and light. tldvietnam.comgoldstab.com

Environmental release of basic lead myristate can occur through several pathways:

Manufacturing and Processing: During the synthesis of the lead soap itself and during its incorporation into the PVC matrix, there is potential for release. Wastewater from these manufacturing facilities can contain both the lead carboxylate and its constituent components. researchgate.netaquaenergyexpo.com Atmospheric release in the form of dust from handling the powdered stabilizer is also a potential pathway.

Leaching from Final Products: The most significant environmental release pathway is the gradual leaching of the lead stabilizer from the finished PVC products. chembroad.comtldvietnam.com Over time, exposure to environmental conditions, particularly heat and acidic environments, can cause the lead compounds to migrate out of the plastic matrix. chembroad.comtldvietnam.com This can lead to the contamination of soil and water that comes into contact with these materials. tldvietnam.comearthrepair.ca

Disposal: The end-of-life stage of PVC products containing basic lead myristate is another major point of release. When these products are disposed of in landfills, the lead stabilizer can leach into the landfill leachate, posing a risk to groundwater if the landfill is not properly contained. tldvietnam.com

It is important to note that due to toxicity concerns, there has been a significant global movement to phase out lead-based stabilizers in PVC in favor of alternatives like calcium-zinc systems. chembroad.comtldvietnam.comgoldstab.com

Abiotic Degradation and Transformation Processes

Once released into the environment, basic lead myristate is subject to abiotic (non-biological) degradation and transformation processes. The molecule consists of a lead (II) ion bonded to a myristate (tetradecanoate) anion. Its environmental transformation is governed by the chemistry of this metal-carboxylate bond.

Hydrolysis: The primary abiotic degradation pathway for basic lead myristate in the presence of water is likely hydrolysis. The lead-carboxylate bond can be cleaved by water, which would release lead ions (Pb²⁺) and myristic acid. bdmaee.netacs.org The rate of this hydrolysis is influenced by pH, with studies on other metal carboxylates suggesting that the process can be slow. bdmaee.net The hydrolysis of the lead(II) ion itself is a complex process, forming various hydroxylated lead species depending on the pH of the surrounding water. cost-nectar.eu

Photodegradation: While myristic acid itself does not absorb light in the solar spectrum, the lead carboxylate complex may be susceptible to photodegradation. Research on other metal-containing compounds shows that exposure to ultraviolet (UV) radiation from sunlight can promote degradation. mdpi.com This process could potentially accelerate the breakdown of the compound, leading to the release of lead and the degradation of the fatty acid component.

Sorption and Partitioning: In soil and sediment, the fate of the compound is heavily influenced by sorption. The lead component has a strong tendency to bind to soil particles, particularly clay minerals and organic matter, which limits its mobility. earthrepair.ca The myristic acid component, being a fatty acid, will have its own partitioning behavior, potentially binding to organic carbon in the soil. The intact lead soap, being practically insoluble in water, is expected to remain largely in the solid phase, associated with soil or sediment particles. rsc.org

Methodologies for Environmental Monitoring and Quantification in Complex Matrices

The detection and quantification of basic lead myristate in complex environmental matrices like soil, water, or industrial sludge present a significant analytical challenge. This is because the analysis needs to distinguish the intact lead soap from other forms of lead and from free myristic acid. A multi-step approach combining advanced analytical techniques would be required.

Hypothetical Analytical Workflow:

Sample Extraction: The first step involves extracting the compound from the environmental matrix. For soil or sludge, a solvent extraction using an organic solvent capable of dissolving the nonpolar fatty acid portion of the molecule would be necessary.

Chromatographic Separation: Following extraction, the components of the extract must be separated. High-performance liquid chromatography (HPLC) is a suitable technique for this. Given the semi-polar nature of the compound, a reversed-phase or a more specialized column chemistry could be employed. escholarship.org

Mass Spectrometric Detection: For unambiguous identification and quantification, the HPLC system would be coupled to a tandem mass spectrometer (LC-MS/MS). nih.govnih.gov This powerful technique first ionizes the molecules eluting from the HPLC column and then separates them based on their mass-to-charge ratio. By selecting the specific mass of the basic lead myristate molecule (or a characteristic fragment), the instrument can detect and quantify it with high selectivity and sensitivity, even in a complex mixture. mdpi.com

The table below outlines the proposed analytical strategy.

| Analytical Step | Technique | Purpose | Key Considerations |

|---|---|---|---|

| Extraction | Solvent Extraction | Isolate the target analyte from the sample matrix (soil, water, sludge). | Choice of solvent is critical to ensure efficient recovery of the lead soap. |

| Separation | High-Performance Liquid Chromatography (HPLC) | Separate basic lead myristate from other organic and inorganic compounds in the extract. | Requires optimization of column type and mobile phase to achieve good resolution. |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Provide definitive identification based on molecular mass and fragmentation pattern, and to quantify the concentration. | Method must be highly sensitive to detect low environmental concentrations. Requires a pure analytical standard for calibration. |

This advanced methodology, while complex, is necessary to move beyond simple total lead measurements and to understand the specific environmental presence of the intact lead soap.

Remediation Strategies for Lead Carboxylate Contamination in Industrial Settings

Remediation of sites contaminated with basic lead myristate requires a strategy that addresses both the heavy metal (lead) and the organic (myristate) components of the pollutant. The appropriate strategy depends on the matrix (soil, wastewater, or sludge) and the concentration of the contaminant.

For Contaminated Soil:

Remediation of lead-contaminated soil often focuses on immobilization to reduce bioavailability and prevent leaching into groundwater.

Soil Amendments: The addition of materials like compost, phosphate-rich compounds (e.g., fish bones), or lime can effectively immobilize lead. deepgreenpermaculture.comcountyhealthrankings.org Compost adds organic matter that can bind lead ions, while phosphate (B84403) promotes the formation of highly insoluble and stable lead phosphate minerals. earthrepair.cadeepgreenpermaculture.com

Physical Containment: In cases of high contamination, physical methods such as capping the contaminated area with clean soil, concrete, or asphalt (B605645) can prevent exposure and migration of the contaminant. epa.gov Excavation and removal of the contaminated soil to a hazardous waste landfill is the most direct, albeit costly, solution. earthrepair.caepa.gov

The table below summarizes common soil remediation techniques.

| Strategy | Method | Mechanism | Effectiveness |

|---|---|---|---|

| Immobilization | Adding phosphate, compost, or lime | Converts lead to more stable, less soluble forms and binds it to soil particles. | Reduces lead bioavailability and leaching potential. deepgreenpermaculture.comcountyhealthrankings.org |

| Physical Removal/Containment | Excavation and Disposal | Complete removal of the contaminated soil mass. | Highly effective but expensive and generates hazardous waste. epa.gov |

| Capping | Covering soil with a barrier (clean soil, asphalt). | Prevents direct contact and erosion of contaminated soil. | A cost-effective containment measure for less severe contamination. epa.gov |

For Contaminated Wastewater and Sludge:

Wastewater from industries using or producing lead soaps is characterized by the presence of both heavy metals and high concentrations of organic matter (measured as BOD and COD) and oils/grease. researchgate.netresearchgate.net

Chemical Precipitation and Flocculation: A common first step in wastewater treatment is to adjust the pH and add coagulants like alum or ferric chloride. aquaenergyexpo.comresearchgate.net This process causes the dissolved and suspended contaminants, including both lead and the soap, to clump together (flocculate) and settle out, forming a sludge.

Advanced Heavy Metal Removal: Technologies specifically designed for heavy metal removal can be employed. Ion exchange can be effective for dissolved lead, while specialized chemical precipitation agents can remove metals even in the presence of interfering substances like soaps. wastechengineering.comssiaeration.com

Biological Treatment: After initial physical and chemical treatment, biological processes like activated sludge systems are used to break down the organic component (myristate). aquaenergyexpo.com Microorganisms consume the organic matter, reducing the BOD and COD of the effluent.

Sludge Management: The sludge generated from these processes will be concentrated in both lead and organic material. This sludge must be dewatered and disposed of as hazardous waste, or potentially treated further to recover the lead. wastechengineering.comntnu.no

The treatment of such industrial wastewater often involves a multi-stage process combining these techniques to meet regulatory discharge limits for both heavy metals and organic pollutants. netsolwater.com

Future Research Directions and Interdisciplinary Perspectives for Basic Lead Myristate

Development of Alternative and Sustainable Chemical Systems

The use of lead-based stabilizers, including basic lead myristate, has been curtailed due to environmental and health concerns. pvcstabilizer.comrewachem.com This has spurred significant research into developing safer and more sustainable alternatives. faithind.comvinyl.org.au The primary focus has been on replacing lead compounds in applications like PVC stabilization. researchgate.netchembroad.com

A prominent alternative is calcium-zinc (Ca-Zn) based stabilizers . chembroad.comhlycadditive.com These systems, composed of calcium and zinc salts of organic acids, are non-toxic and have a lower environmental impact. chembroad.comgoldstab.com While initially exhibiting slightly lower thermal stability compared to their lead counterparts, advancements in formulations, often involving co-stabilizers, have significantly closed this performance gap. hlycadditive.com The global market for these eco-friendly PVC stabilizers is projected to grow substantially, driven by regulatory pressures and innovation. hlycadditive.com Current research and development efforts are centered on improving the cost-effectiveness and expanding the applications of Ca-Zn stabilizers. hlycadditive.com

Another significant area of development is organic-based stabilizers (OBS) . faithind.commdpi.com These systems are free of heavy metals and often based on uracil (B121893) derivatives or mercaptan chemistry. researchgate.netmdpi.com OBS technology offers a non-toxic, odorless, and environmentally friendly alternative to lead stabilizers. researchgate.netmdpi.com They have shown excellent heat stabilizing performance and can be tailored to meet various technical requirements. researchgate.net

The transition to these alternative systems presents both challenges and opportunities. While the initial costs of alternatives like Ca-Zn stabilizers can be higher, the long-term benefits of regulatory compliance and environmental safety are significant drivers for their adoption. hlycadditive.com The development of these lead-free alternatives was a crucial step in phasing out lead and cadmium additives from the supply chain. vinyl.org.au

Table 1: Comparison of Stabilizer Systems

| Stabilizer System | Key Advantages | Key Challenges |

|---|---|---|

| Lead-Based (e.g., Basic Lead Myristate) | High heat stability, cost-effective. goldstab.com | Toxicity, environmental concerns, regulatory restrictions. pvcstabilizer.comgoldstab.com |

| Calcium-Zinc (Ca-Zn) | Non-toxic, low environmental impact, good weatherability. chembroad.comhlycadditive.com | Historically lower thermal stability, potentially higher initial cost. hlycadditive.commdpi.com |

| Organic-Based (OBS) | Heavy-metal free, non-toxic, odorless, good performance. faithind.comresearchgate.netmdpi.com | Can be more expensive than lead-based systems. |

| Organotin | Excellent thermal performance, suitable for transparent applications. goldstab.com | Potential for incompatibility with certain lubricants. goldstab.com |

Advanced Characterization Techniques for In-Situ Studies

Understanding the formation, structure, and degradation of lead carboxylates like basic lead myristate is crucial, particularly in fields like art conservation where they can cause significant deterioration of oil paintings. metmuseum.org The insoluble and often poorly crystalline nature of these lead soaps makes them challenging to study with traditional methods like X-ray diffraction. metmuseum.org This has led to the adoption and development of advanced characterization techniques for in-situ analysis.

Solid-state Nuclear Magnetic Resonance (ssNMR) has emerged as a powerful tool for obtaining local structural information about lead soaps that is inaccessible by other methods. metmuseum.org Specifically, 13C and 207Pb ssNMR are sensitive to changes in the local coordination environment of the lead atoms, allowing researchers to identify different lead soap species and their coordination geometries. metmuseum.orgresearchgate.net This technique has been instrumental in distinguishing between different lead carboxylates, such as lead palmitate, lead stearate (B1226849), and lead azelate, within model paint systems. researchgate.net Future developments in ssNMR probe design aim to make it a minimally invasive technique for studying real-world samples. metmuseum.org

Other micro-analytical techniques are also vital for studying lead soaps in complex matrices:

Fourier Transform Infrared (FTIR) Spectroscopy is highly effective for detecting metal soaps, which exhibit characteristic signals. researchgate.netmdpi.com

Scanning Electron Microscopy-Energy Dispersive Spectrometry (SEM-EDS) allows for the imaging of soap protrusions and elemental analysis. metmuseum.orgresearchgate.net

Micro-X-ray Fluorescence (μ-XRF) is used to map the elemental distribution of lead. researchgate.net

Raman Spectroscopy has been used to identify lead soaps as the cause of increased transparency in aged paint films. metmuseum.orgnih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provides high-resolution spatial maps of both inorganic and organic components in cross-sectional samples. researchgate.net

The combination of these techniques provides a comprehensive understanding of the chemical and physical properties of basic lead myristate and related compounds in various applications.

Synergistic Effects with Other Functional Materials

The performance of basic lead myristate and its alternatives is often enhanced through synergistic interactions with other functional materials. In the context of PVC stabilization, "one-pack" systems are common, which include a variety of additives to achieve desired properties. chembroad.commdpi.com

Co-stabilizers are frequently used in conjunction with primary stabilizers like Ca-Zn systems to improve their efficiency. hlycadditive.com These can include mineral acid scavengers that help to neutralize acidic byproducts formed during PVC degradation. hlycadditive.com

Lubricants are added to stabilizer formulations to improve flow properties and reduce friction during processing. chembroad.com The choice of lubricant is critical, as incompatibility can lead to issues like exudation. For example, stearic acid should be avoided with organotin stabilizers as it can form incompatible alkyl tin stearates. goldstab.com

Antioxidants are incorporated to prevent the degradation of the stabilizer itself over time. chembroad.com

In the field of materials science, the interaction of lead carboxylates with other materials is an active area of research. For instance, the formation of lead soaps in oil paintings is a result of the reaction between lead-containing pigments and fatty acids from the oil binding medium. metmuseum.org Understanding these interactions is key to predicting and preventing degradation.

Furthermore, research into the synergistic effects of different metal soaps is ongoing. For example, the presence of both lead and calcium carboxylates has been identified in aged paint mock-ups. researchgate.net The study of these mixed-metal systems is crucial for a complete understanding of the degradation processes in complex materials.

Interdisciplinary Contributions of Lead Carboxylate Research

Research on lead carboxylates, including basic lead myristate, has significant interdisciplinary implications, extending beyond industrial polymer applications to fields such as cultural heritage, environmental science, and materials science.

In cultural heritage , the study of lead soaps is paramount for the conservation of oil paintings. metmuseum.org The formation of these compounds can lead to the formation of protrusions, increased transparency of paint layers, and delamination. metmuseum.orgresearchgate.netresearchgate.net Research in this area involves a collaboration between chemists, materials scientists, and art conservators to understand the mechanisms of soap formation and develop strategies for prevention and treatment. metmuseum.orgnih.gov The insights gained from studying lead soaps in paintings can also be applied to other lead-containing materials. metmuseum.org

From an environmental science perspective, the push to replace lead stabilizers has driven research into more sustainable and less toxic alternatives. rewachem.complatinumindustriesltd.com This includes life cycle assessments of different stabilizer systems and the development of recycling processes for PVC products containing lead additives. vinyl.org.auplatinumindustriesltd.com The study of lead carboxylates also informs the understanding of lead's behavior in the environment, for example, in the context of lead recovery from secondary sources like batteries. omicsonline.orgresearchgate.net

In materials science , the synthesis and characterization of lead carboxylates contribute to a fundamental understanding of metal-organic compounds. researchgate.net The unique structures and properties of these materials can have applications beyond stabilization. For example, research into organic semiconductors has explored the use of various organic materials, and the principles learned from lead carboxylate chemistry could be relevant. nih.gov

The development of advanced analytical techniques for studying lead carboxylates, such as ssNMR and various micro-spectroscopy methods, also benefits other areas of research that deal with complex, heterogeneous materials. metmuseum.orgresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the critical considerations in designing a synthesis protocol for tetradecanoic acid, lead salt, basic to ensure purity and yield?

- Methodological Answer : Optimal synthesis requires controlled stoichiometry between tetradecanoic acid and lead precursors (e.g., lead oxide or acetate). Evidence from heritage lead coating studies suggests using tetradecanoic acid concentrations between 0.01–1 mol L⁻¹ in ethanol or aqueous solutions to minimize unreacted acid residues . Post-synthesis purification via ethanol washing removes excess acid, as unreacted tetradecanoic acid forms a soluble crust . Characterization using X-ray diffraction (XRD) confirms lead tetradecanoate formation by matching peaks to reference patterns (e.g., 2θ = 5–30°) .

Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Due to lead's toxicity, strict adherence to OSHA/ECHA guidelines is critical. Use fume hoods, nitrile gloves, and lead-specific waste containers. Neutralization protocols for acidic residues should follow institutional hazardous waste guidelines. Regulatory documents classify it under "metals, non-essential" with a 0.1% threshold, necessitating contamination monitoring in effluents .

Q. What analytical techniques are essential for verifying the chemical identity of synthesized this compound?

- Methodological Answer : XRD is primary for crystallinity and phase identification, while FTIR confirms carboxylate coordination (e.g., asymmetric COO⁻ stretches at ~1540 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition typically above 200°C for lead carboxylates . Elemental analysis (EA) quantifies lead content to validate stoichiometry.

Advanced Research Questions

Q. How do varying synthesis conditions (e.g., pH, solvent polarity) influence the structural and functional properties of lead tetradecanoate coatings?

- Methodological Answer : Neutral to mildly basic pH (7–9) enhances lead-carboxylate coordination, as acidic conditions promote free acid formation. Polar solvents like ethanol improve solubility but may require longer reaction times. XRD data from 0.01 mol L⁻¹ solutions show minimal impurities, whereas higher concentrations (1 mol L⁻¹) yield unreacted acid domains, reducing coating adhesion . Computational modeling (DFT) can predict solvent effects on crystal lattice parameters.

Q. What methodologies resolve contradictions in reported optimal concentrations for lead tetradecanoate synthesis?

- Methodological Answer : Discrepancies arise from differing purity criteria (e.g., industrial vs. analytical-grade reagents). Systematic studies using design-of-experiments (DoE) frameworks can isolate variables (concentration, temperature, stirring rate). Meta-analyses of XRD purity indices (e.g., peak intensity ratios) from multiple studies suggest 0.05 mol L⁻¹ as a balance between yield and purity .

Q. How can environmental degradation pathways of this compound be modeled in soil matrices?

- Methodological Answer : Accelerated aging tests (e.g., ASTM D5510) simulate long-term exposure. Inductively coupled plasma mass spectrometry (ICP-MS) tracks lead leaching rates under varying pH (4–10) and organic matter content. Microbial degradation assays (e.g., OECD 307) quantify carboxylate breakdown via GC-MS detection of CO₂ and short-chain fatty acids. ECHA hazard profiles indicate low biodegradability, necessitating encapsulation strategies .

Q. What advanced spectroscopic techniques elucidate the coordination geometry of lead in tetradecanoic acid salts?

- Methodological Answer : Extended X-ray absorption fine structure (EXAFS) determines Pb-O bond lengths and coordination numbers. Solid-state NMR (¹³C CP/MAS) maps carboxylate group environments, distinguishing monodentate vs. bidentate binding. Synchrotron-based techniques (e.g., XANES) assess oxidation states, critical for stability assessments in corrosive environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.